molecular formula C11H19NO B091608 Benzyltrimethylammonium methoxide CAS No. 122-08-7

Benzyltrimethylammonium methoxide

Cat. No. B091608
CAS RN: 122-08-7
M. Wt: 181.27 g/mol
InChI Key: SMTUJUHULKBTBS-UHFFFAOYSA-N
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Description

Benzyltrimethylammonium methoxide (BTMA) is a compound with the molecular formula C11H19NO . It is a derivative of Benzyltrimethylammonium, which is a natural product found in Ganoderma lucidum . BTMA is often employed in anion exchange membranes due to its basic nature, compact structure, and ease of synthesis .


Molecular Structure Analysis

The molecular weight of BTMA is 181.27 g/mol . The IUPAC name is benzyl (trimethyl)azanium; methanolate . The InChI is 1S/C10H16N.CH3O/c1-11(2,3)9-10-7-5-4-6-8-10;1-2/h4-8H,9H2,1-3H3;1H3/q+1;-1 . The Canonical SMILES is CN+©CC1=CC=CC=C1.C[O-] .


Chemical Reactions Analysis

While the specific chemical reactions involving BTMA methoxide are not detailed in the retrieved sources, it is known that BTMA is used in various chemical reactions due to its role as a base in organic synthesis .

Scientific Research Applications

  • Analysis of Biological Samples : It has been used as a digesting solvent in the determination of metals like copper(II) and zinc(II) in biological samples using anodic-stripping voltammetry (Peerzada, 1988), (Peerzada, 1986).

  • Electrochemical Studies : It has been observed to form benzyltrimethyl-ammonium hydroxide at the cathode during electrochemical reduction in certain environments, a phenomenon studied using infrared reflection spectroscopy and polaromicrotribometry (Dubois, Desbène-Monvernay, & Lacaze, 1976).

  • Catalysis in Organic Synthesis : It acts as an efficient metal-free catalyst for the intramolecular hydroalkoxylation of alkynes. This has been demonstrated under microwave irradiation, showing good stereoselectivity in cyclizing linear alkynes (Jean et al., 2019).

  • Chemical Synthesis : In synthetic chemistry, it has been used as a catalyst for the synthesis of certain compounds, such as methyl 2-oxo-2,3,4,4a,9,10-hexahydrophenanthrene-4a-carboxylates (Oommen, 1976).

  • Environmental Studies : It has been utilized in the determination of environmentally persistent pesticides like p,p′-DDT and dieldrin in biological samples through adsorptive stripping voltammetry, demonstrating its utility in environmental analysis (Li, James, & Magee, 1990).

  • Anion-Exchange Membrane Studies : In the field of fuel cell research, it has been used in the study of chemical stability of anion-exchange polymers, which is vital for understanding the degradation of these polymers in alkaline media (Nunez & Hickner, 2013).

  • Sensing Applications : Its derivative, benzyltrimethylammonium hydroxide, has been used in the synthesis of CuO nanoplates, which show potential for gas sensing and amperometric sensing applications (Li et al., 2012).

Safety And Hazards

BTMA methoxide is classified as a dangerous good for transport and may be subject to additional shipping charges . It is highly flammable and toxic if inhaled, swallowed, or in contact with skin . It causes severe skin burns and eye damage, may cause respiratory irritation, drowsiness or dizziness, and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

benzyl(trimethyl)azanium;methanolate
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InChI

InChI=1S/C10H16N.CH3O/c1-11(2,3)9-10-7-5-4-6-8-10;1-2/h4-8H,9H2,1-3H3;1H3/q+1;-1
Source PubChem
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InChI Key

SMTUJUHULKBTBS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.C[O-]
Source PubChem
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Molecular Formula

C11H19NO
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Related CAS

14800-24-9 (Parent)
Record name Benzyltrimethylammonium methoxide
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DSSTOX Substance ID

DTXSID5059537
Record name Benzenemethanaminium, N,N,N-trimethyl-, methoxide
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Molecular Weight

181.27 g/mol
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Physical Description

40% Methanol solution: Clear faintly yellow liquid; [Sigma-Aldrich MSDS]
Record name Benzyltrimethylammonium methoxide
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Product Name

Benzyltrimethylammonium methoxide

CAS RN

122-08-7
Record name Benzyltrimethylammonium methoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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